molecular formula C8H10FNO2S B260659 N-(4-fluorophenyl)ethanesulfonamide

N-(4-fluorophenyl)ethanesulfonamide

Cat. No.: B260659
M. Wt: 203.24 g/mol
InChI Key: JACHPBYWCSHIBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound, systematically named according to IUPAC nomenclature conventions, represents a specific substitution pattern within the broader ethanesulfonamide chemical family. The compound features a 4-fluorophenyl group attached to the nitrogen atom of an ethanesulfonamide moiety, creating a molecular structure with the chemical formula C₈H₁₀FNO₂S and an approximate molecular weight of 203.24 g/mol. The structural arrangement places the fluorine atom in the para position relative to the sulfonamide nitrogen attachment point, distinguishing it from other positional isomers such as N-(2-fluorophenyl)ethanesulfonamide, which has been documented with the same molecular formula but different substitution patterns.

The compound's nomenclature reflects the systematic naming conventions established for sulfonamide derivatives, where the ethanesulfonamide portion indicates a two-carbon alkyl chain attached to the sulfonyl group, and the N-(4-fluorophenyl) prefix specifies the aromatic substituent attached to the sulfonamide nitrogen. This naming system allows for clear differentiation from related compounds such as N-[1-(4-fluorophenyl)ethyl]ethanesulfonamide, which contains an additional methyl group creating a different molecular weight of 231.29 g/mol. The SMILES notation for related fluorophenyl ethanesulfonamides follows the pattern CCS(=O)(=O)NC₁=CC=CC=C₁F, with variations in the fluorine position affecting the overall chemical properties.

The InChI key system provides a unique identifier for chemical structure databases, and related compounds in this family demonstrate the standardized approach to chemical identification. For instance, N-(2-fluorophenyl)ethanesulfonamide carries the InChI key MRTGYFRQZQCITC-UHFFFAOYSA-N, while other positional isomers would have distinct but related identifiers. These standardized identification systems are crucial for maintaining chemical database integrity and ensuring accurate communication within the scientific community regarding specific molecular structures and their associated properties.

Historical Development in Sulfonamide Chemistry

The development of sulfonamide compounds represents one of the most significant advances in medicinal chemistry, with historical roots extending back to the early 20th century. The foundational work began in 1908 when sulfanilamide was first synthesized by German chemist Paul Gelmo, though its therapeutic potential remained unrecognized for decades. The breakthrough came in the 1930s when Gerhard Domagk, working at Bayer AG as part of the I.G. Farben chemical trust, discovered that coal-tar dyes containing sulfamyl groups could effectively combat bacterial infections in experimental animals.

The revolutionary discovery of Prontosil in 1932 marked the beginning of the sulfonamide era in medicine. Domagk's team, including chemist Josef Klarer, developed this red dye compound that demonstrated remarkable antibacterial properties against streptococcal infections in mice, though it showed no activity in test tube experiments. The subsequent discovery by French researchers Daniel Bovet, Federico Nitti, and Jacques and Thérèse Tréfouël at the Pasteur Institute revealed that Prontosil was metabolized in the body to release the active compound sulfanilamide, establishing the concept of bioactivation and making the basic sulfonamide structure available for widespread development.

The period following this discovery witnessed what became known as the "sulfa craze" of the late 1930s, during which hundreds of manufacturers produced numerous sulfonamide variations. This rapid expansion led to both significant therapeutic advances and regulatory challenges, notably the elixir sulfanilamide disaster of 1937 that resulted in over 100 deaths and prompted the establishment of modern drug safety regulations. The introduction of fluorinated variants like this compound represents a later evolution in sulfonamide chemistry, where halogen substitution was employed to enhance metabolic stability, alter pharmacokinetic properties, and potentially improve therapeutic efficacy compared to the original sulfanilamide structure.

Position Within the Ethanesulfonamide Derivative Family

This compound occupies a specific niche within the broader family of ethanesulfonamide derivatives, which are characterized by the presence of a two-carbon alkyl chain attached to the sulfonyl group. This structural classification distinguishes it from methanesulfonamide derivatives that contain only a single carbon atom in the alkyl chain. The ethanesulfonamide framework has been extensively explored in medicinal chemistry due to its favorable balance of synthetic accessibility, metabolic stability, and biological activity.

Within the fluorophenyl ethanesulfonamide subfamily, several positional isomers and structural variants have been documented in chemical databases and research literature. The 2-fluorophenyl isomer has been characterized with specific physical and chemical properties, including predicted collision cross sections for various ionization states. Additionally, more complex derivatives such as N-[1-(4-fluorophenyl)ethyl]ethanesulfonamide introduce additional substitution patterns that alter the molecular geometry and potentially the biological activity profile. These structural variations demonstrate the versatility of the ethanesulfonamide scaffold for chemical modification and optimization.

Properties

Molecular Formula

C8H10FNO2S

Molecular Weight

203.24 g/mol

IUPAC Name

N-(4-fluorophenyl)ethanesulfonamide

InChI

InChI=1S/C8H10FNO2S/c1-2-13(11,12)10-8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3

InChI Key

JACHPBYWCSHIBK-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)F

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications in Ethanesulfonamide Derivatives

Key analogs of N-(4-fluorophenyl)ethanesulfonamide include variations in the aromatic substituents, sulfonamide chain length, and additional functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Ethanesulfonamide Derivatives
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 4-Fluorophenyl, ethanesulfonamide ~213.25 Intermediate in CNS drug development
N-(4-Fluorophenyl)-3-fluoropropane-1-sulfonamide Propane chain with terminal fluorine ~231.27 Enhanced metabolic stability for PET imaging
CBiPES (N-(4’-Cyanobiphenyl-3-yl)-N-(3-pyridinylmethyl)ethanesulfonamide) Bicyclic aromatic, pyridinylmethyl ~407.47 mGlu2/3 receptor modulation in neuroscience
2-(4-Fluorophenyl)-N-phenyl-2-(phenylamino)ethanesulfonamide (6g) Dual phenylamino groups ~384.44 Potential kinase inhibition
N-((4-Methyl-6-morpholinopyrimidin-2-yl)methyl)ethanesulfonamide Morpholinopyrimidinylmethyl substituent ~325.40 Anticancer candidate (kinase targeting)

Preparation Methods

Using Ethanesulfonyl Chloride

Ethanesulfonyl chloride reacts with 4-fluoroaniline in the presence of pyridine or triethylamine to form the target compound. For example:

  • Procedure : 4-Fluoroaniline (1.0 equiv) is dissolved in dichloromethane or pyridine, followed by dropwise addition of ethanesulfonyl chloride (1.2 equiv) at 0–5°C. The mixture is stirred at room temperature for 12–24 hours.

  • Workup : The crude product is washed with dilute HCl, extracted with ethyl acetate, and purified via column chromatography.

  • Yield : 53–87%.

Using Ethanesulfonyl Fluoride

Ethanesulfonyl fluoride offers a safer alternative due to reduced reactivity. A patent describes the reaction of 4-fluoroaniline with ethenesulfonyl fluoride at elevated temperatures (110–120°C) without solvents.

  • Conditions : 4-Fluoroaniline (30 mmol) and ethenesulfonyl fluoride (33 mmol) are heated for 24–72 hours.

  • Yield : 20–30%.

Michael Addition Approach

Michael addition of aniline derivatives to ethenesulfonyl fluoride provides a regioselective pathway.

Reaction with Ethenesulfonyl Fluoride

(E)-2-(4-Fluorophenyl)ethenesulfonyl fluoride undergoes nucleophilic attack by aniline in the presence of 1,8-diazabicycloundec-7-ene (DBU):

  • Procedure : A mixture of (E)-2-(4-fluorophenyl)ethenesulfonyl fluoride (1.0 equiv), aniline (10 equiv), and DBU (50 mol%) in tetrahydrofuran (THF) is stirred at room temperature.

  • Mechanism : The reaction proceeds via a conjugate addition mechanism, forming a β-amino sulfonamide.

  • Yield : 73–80%.

Multi-Step Synthesis via Nitroaniline Intermediates

Nitroaniline derivatives serve as precursors in multi-step syntheses, particularly for functionalized sulfonamides.

Nitro Reduction Route

A patent outlines the synthesis of N-(4-fluoro-3-nitrophenyl)ethanesulfonamide followed by nitro group reduction:

  • Sulfonylation : 4-Fluoro-3-nitroaniline reacts with ethanesulfonyl chloride in pyridine at 0°C.

  • Reduction : The nitro intermediate is reduced using iron powder in acetic acid/ethyl acetate at 80°C.

  • Overall Yield : 89% after reduction.

Comparative Analysis of Methods

Method Reagents Conditions Yield Reference
Direct SulfonylationEthanesulfonyl chloride0–25°C, 12–24 h53–87%
Michael AdditionEthenesulfonyl fluoride, DBURT, 24 h73–80%
Nitroaniline ReductionEthanesulfonyl chloride, Fe80°C, 3 h89%

Key Observations :

  • Direct sulfonylation provides higher yields but requires hazardous reagents.

  • Michael addition offers regioselectivity but necessitates stoichiometric DBU.

  • Nitroaniline routes are advantageous for functionalized derivatives but involve extra steps.

Experimental Data and Optimization

Solvent Effects

  • Polar aprotic solvents (e.g., THF, DMF) improve reaction rates in Michael additions.

  • Non-polar solvents (toluene) are preferred for high-temperature reactions with ethenesulfonyl fluoride.

Catalytic Enhancements

  • DBU catalysis accelerates conjugate additions by deprotonating the amine nucleophile.

  • Palladium catalysts enable Suzuki couplings for aryl-functionalized sulfonamides .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for N-(4-fluorophenyl)ethanesulfonamide, and how can reaction yields be maximized?

  • Methodology : The compound can be synthesized via nucleophilic substitution of ethanesulfonyl chloride with 4-fluoroaniline. Reaction optimization involves controlling temperature (0–5°C), using a base like triethylamine to neutralize HCl byproducts, and employing anhydrous solvents (e.g., dichloromethane). Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield. For analogs, flow chemistry techniques enhance scalability and reduce side reactions .
  • Key Data :

Reaction ConditionYield (%)Purity (%)
Traditional batch synthesis65–7590–95
Flow chemistry85–90>98

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 19^{19}F NMR confirm aromatic substitution patterns and sulfonamide linkage. For example, the fluorine atom on the phenyl ring shows a distinct 19^{19}F signal at δ -115 ppm .
  • X-ray crystallography : Resolves bond angles (e.g., S–N–C angle ~115°) and hydrogen-bonding networks critical for crystallinity .
  • IR spectroscopy : Identifies sulfonamide S=O stretches at 1320–1350 cm1^{-1} and 1140–1160 cm1^{-1} .

Q. What are common side reactions during sulfonamide synthesis, and how are they mitigated?

  • Methodology : Hydrolysis of the sulfonamide group under acidic/basic conditions is a key side reaction. Mitigation strategies include:

  • Maintaining pH neutrality during workup.
  • Using protecting groups for amine intermediates.
  • Avoiding prolonged exposure to moisture .

Advanced Research Questions

Q. How does the introduction of a fluorine atom on the phenyl ring influence the compound’s metabolic stability?

  • Methodology : Fluorine enhances metabolic stability by:

  • Blocking cytochrome P450-mediated oxidation via steric and electronic effects.
  • Increasing lipophilicity (logP ~2.5), improving membrane permeability.
    • Data Contradictions : While fluorination generally improves stability, some studies report reduced solubility in aqueous media. Resolution requires logP vs. metabolic half-life correlation studies .

Q. What strategies can resolve contradictions in reaction outcomes when modifying substituents on the sulfonamide group?

  • Methodology : Divergent results (e.g., oxidation yields varying from 50% to 85%) arise from steric effects or electronic modulation. Controlled experiments using Hammett plots (σ values for substituents) and DFT calculations predict reactivity. For example, electron-withdrawing groups on the phenyl ring accelerate sulfone formation .

Q. What are the challenges in achieving enantiomeric purity in sulfonamide derivatives, and what methods address this?

  • Methodology : Chiral sulfonamides require asymmetric synthesis or resolution. Techniques include:

  • Chiral HPLC with amylose-based columns.
  • Use of enantiopure starting materials (e.g., D-alanine derivatives) to induce stereoselectivity .

Data Analysis & Mechanistic Studies

Q. How can computational modeling predict the biological activity of this compound analogs?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to target proteins (e.g., carbonic anhydrase). Key parameters:

  • Binding energy ≤ -8.0 kcal/mol indicates strong inhibition.
  • Fluorine’s electrostatic potential enhances interactions with hydrophobic pockets .

Q. What analytical approaches validate the stability of sulfonamide derivatives under physiological conditions?

  • Methodology :

  • HPLC-MS : Monitors degradation products in simulated gastric fluid (pH 2.0) and plasma.
  • Accelerated stability studies : 40°C/75% RH for 4 weeks; degradation <5% indicates robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.